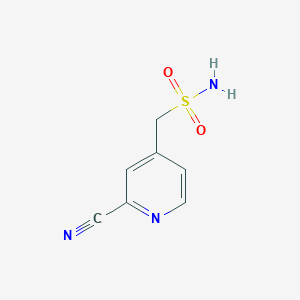![molecular formula C11H22N2 B13221237 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)
1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine is a chemical compound with the molecular formula C11H22N2 It is characterized by the presence of a piperazine ring substituted with a 2,2-dimethylcyclopropylmethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 2,2-dimethylcyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any oxidized forms back to the parent compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be further functionalized with different alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Various N-alkyl or N-aryl derivatives of the parent compound.
Aplicaciones Científicas De Investigación
1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-[(2,2-Dimethylcyclopropyl)methyl]-4-ethylpiperazine
- 1-[(2,2-Dimethylcyclopropyl)methyl]-4-phenylpiperazine
- 1-[(2,2-Dimethylcyclopropyl)methyl]-4-isopropylpiperazine
Uniqueness: 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H22N2 |
|---|---|
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
1-[(2,2-dimethylcyclopropyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C11H22N2/c1-11(2)8-10(11)9-13-6-4-12(3)5-7-13/h10H,4-9H2,1-3H3 |
Clave InChI |
UJCZMNFMXRBKDT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1CN2CCN(CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)


![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)






![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)

